Sodium gold cyanide

Descripción general

Descripción

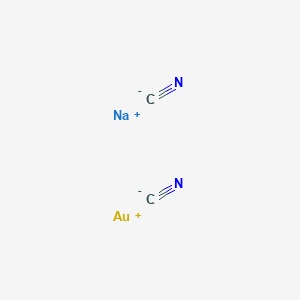

Sodium gold cyanide, also known as sodium dicyanoaurate, is a coordination compound with the formula Na[Au(CN)₂]. It is a water-soluble, white crystalline solid that is primarily used in gold electroplating and gold extraction processes. The compound is highly toxic due to the presence of cyanide ions, which have a high affinity for metals and can disrupt cellular respiration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium gold cyanide is typically prepared by dissolving metallic gold in a solution of sodium cyanide and oxygen. The reaction can be represented by the following equation: [ 4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH ] In this reaction, gold reacts with sodium cyanide and oxygen in the presence of water to form this compound and sodium hydroxide .

Industrial Production Methods: The industrial production of this compound involves the MacArthur-Forrest process, which was developed in the late 19th century. This process includes three main steps:

Crushing and Grinding: The gold ore is finely ground to increase the surface area for the cyanide solution to act upon.

Leaching: The ground ore is mixed with a dilute solution of sodium cyanide, which dissolves the gold to form this compound.

Análisis De Reacciones Químicas

Types of Reactions: Sodium gold cyanide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form gold(III) cyanide complexes.

Reduction: It can be reduced to metallic gold using reducing agents such as zinc or sodium borohydride.

Substitution: The cyanide ligands in this compound can be substituted with other ligands such as thiourea or thiosulfate.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or chlorine can be used under acidic conditions.

Reduction: Reducing agents such as zinc dust or sodium borohydride are commonly used under alkaline conditions.

Substitution: Ligands like thiou

Actividad Biológica

Sodium gold cyanide (NaAu(CN)₂) is a compound primarily used in gold extraction processes. Its biological activity is significant due to its interactions with biological systems, particularly concerning its toxicity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

This compound is a coordination complex where gold is bound to cyanide ions. The cyanide ion (CN⁻) is known for its high reactivity and toxicity, primarily through its ability to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and energy failure .

Mechanism of Toxicity

- Inhibition of Cellular Respiration: Cyanide binds to the iron-containing cytochrome c oxidase, blocking electron transfer and preventing ATP production .

- Formation of Toxic Metabolites: Upon metabolism, this compound can lead to the formation of thiocyanate (SCN⁻), which has less toxicity but can still pose risks with chronic exposure .

1. Toxicological Studies

A variety of studies have assessed the toxic effects of this compound across different animal models:

| Study | Model | Dose | Observations |

|---|---|---|---|

| Cressey & Reeve (2024) | Rat | 250-500 mg/kg BW | Acute lethality observed within hours; methionine supplementation reduced mortality. |

| Dirikolu et al. (2024) | Mouse | Single oral dose | Rapid uptake and clearance; gender differences in elimination half-life noted. |

| WHO Report (2023) | Human/Animal | Various | High acute toxicity; chronic exposure linked to thyroid dysfunction due to thiocyanate accumulation. |

These studies indicate that this compound exhibits significant acute toxicity, with effects varying by dosage and exposure route.

2. Therapeutic Applications

Despite its toxicity, this compound has been investigated for potential therapeutic applications, particularly in the treatment of rheumatoid arthritis through its conversion to aurothiomalate in vivo .

- Mechanism of Action in Therapy:

Environmental Impact and Bioremediation

The environmental persistence of this compound raises concerns about its ecological impact. Various studies have focused on bioremediation strategies to mitigate its effects:

Aplicaciones Científicas De Investigación

Gold Recovery in Mining

Sodium gold cyanide is primarily used in the mining industry for gold recovery through a process known as cyanidation . This method involves dissolving gold from ore using a dilute sodium cyanide solution, facilitating the extraction of gold from low-grade ores.

Cyanidation Process

- Heap Leaching : In this method, crushed ore is piled in heaps and sprayed with cyanide solution. The solution percolates through the heap, dissolving gold which is then collected at the base.

- Carbon-in-Leach (CIL) : This process combines leaching and adsorption. The ore is treated with cyanide while simultaneously being agitated with activated carbon, allowing for immediate adsorption of the dissolved gold.

Data Table 1: Cyanidation Parameters

| Parameter | Value |

|---|---|

| Cyanide Concentration | 100 - 500 ppm |

| pH Level | >10.5 |

| Recovery Rate | Up to 95% |

| Common Uses | Gold extraction |

Electroplating Applications

This compound is also utilized in electroplating processes to deposit a thin layer of gold onto various substrates. This application is crucial for industries requiring corrosion resistance and aesthetic appeal, such as electronics and jewelry manufacturing.

Electroplating Process

In electroplating, this compound serves as a source of gold ions in an electrolytic bath. The process parameters include:

- Current Density : Typically between 1 to 5 A/dm².

- Temperature : Maintained between 20°C to 30°C for optimal deposition rates.

Data Table 2: Electroplating Conditions

| Condition | Optimal Range |

|---|---|

| Current Density | 1 - 5 A/dm² |

| Temperature | 20 - 30 °C |

| pH | Neutral (6-7) |

Analytical Chemistry

In analytical chemistry, this compound is employed for various assays and tests to quantify gold concentrations in samples. Its ability to form stable complexes with gold makes it useful in spectrophotometric methods.

Case Study: Gold Quantification

A study demonstrated the effectiveness of this compound in determining trace levels of gold in environmental samples using atomic absorption spectroscopy (AAS). The method showed a detection limit of approximately 0.5 ppb.

Data Table 3: Analytical Method Performance

| Method | Detection Limit (ppb) | Application Area |

|---|---|---|

| Atomic Absorption | 0.5 | Environmental Monitoring |

| Inductively Coupled Plasma (ICP) | 0.1 | Geological Samples |

Environmental Considerations

Despite its effectiveness, the use of sodium cyanide raises environmental concerns due to its toxicity. Safe handling practices and regulatory measures are essential to mitigate risks associated with its use in mining and industrial applications.

Safety Measures

- Alkaline pH Maintenance : Keeping the pH above 10.5 reduces the volatility of hydrogen cyanide gas.

- Containment Systems : Implementing robust containment systems to prevent leaks during transportation and storage.

Propiedades

IUPAC Name |

sodium;gold(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDSWYDTKFSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAu(CN)2, C2AuN2Na | |

| Record name | sodium dicyanoaurate(I) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14950-87-9 (Parent) | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90934603 | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-09-8 | |

| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dicyanoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICYANOAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.